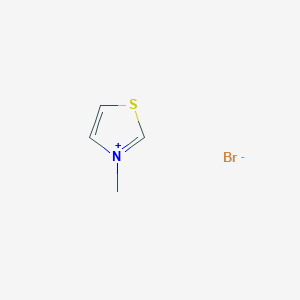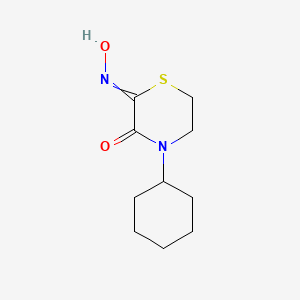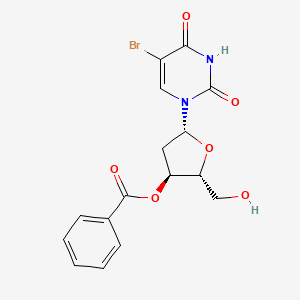
3'-O-Benzoyl-5-bromo-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. This compound is often used in scientific research, particularly in studies involving DNA synthesis and cell proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Benzoyl-5-bromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine followed by benzoylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The benzoylation step involves the reaction of the brominated product with benzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for 3’-O-Benzoyl-5-bromo-2’-deoxyuridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Benzoyl-5-bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is 5-bromo-2’-deoxyuridine.
Aplicaciones Científicas De Investigación
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is widely used in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Biology: Employed in studies of DNA synthesis and cell proliferation.
Medicine: Investigated for its potential use in cancer treatment as a radiosensitizer.
Industry: Used in the production of diagnostic tools and research reagents.
Mecanismo De Acción
3’-O-Benzoyl-5-bromo-2’-deoxyuridine exerts its effects by incorporating into DNA during the S phase of the cell cycle, replacing thymidine. This incorporation can cause mutations and disrupt DNA synthesis, making it useful for studying cell proliferation and as a potential cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine: Similar in structure but lacks the benzoyl group.
5-Fluoro-2’-deoxyuridine: Another thymidine analogue used in cancer research.
2’-Deoxyuridine: The parent compound without bromine or benzoyl modifications.
Uniqueness
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is unique due to its dual modifications (bromine and benzoyl groups), which enhance its utility in specific research applications, particularly in studying DNA synthesis and cell proliferation .
Propiedades
Número CAS |
63660-20-8 |
|---|---|
Fórmula molecular |
C16H15BrN2O6 |
Peso molecular |
411.20 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H15BrN2O6/c17-10-7-19(16(23)18-14(10)21)13-6-11(12(8-20)24-13)25-15(22)9-4-2-1-3-5-9/h1-5,7,11-13,20H,6,8H2,(H,18,21,23)/t11-,12+,13+/m0/s1 |
Clave InChI |
QZBDXUVERDQSEC-YNEHKIRRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


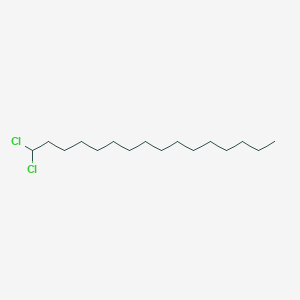
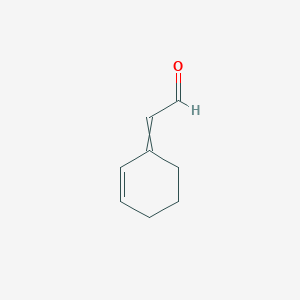
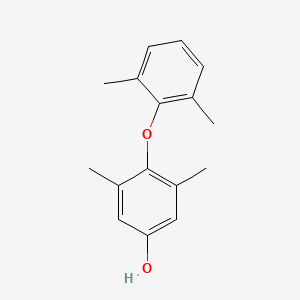
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
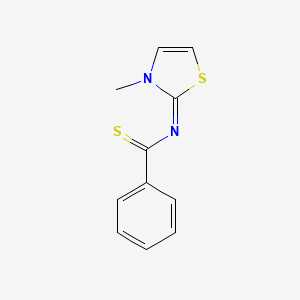
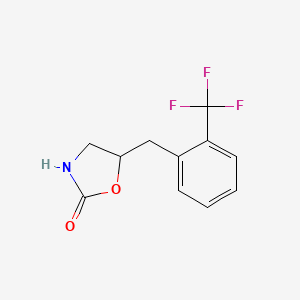
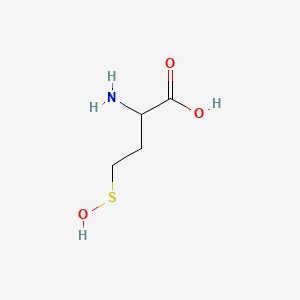

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
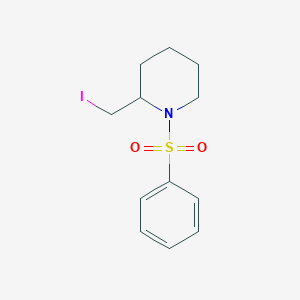
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
